molecular formula C21H20N2O2S B2955005 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034408-54-1

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2955005
CAS No.: 2034408-54-1
M. Wt: 364.46
InChI Key: OAIUVAQFLPZOIN-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N2O2S and its molecular weight is 364.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylthiazole-4-carboxamide, while not directly mentioned, is related to the broader category of compounds involving cyclopropane and carboxamide groups, which have been extensively studied for their chemical properties and synthetic applications. Research has focused on developing efficient synthetic pathways for various oxazoles, oxazoline, and thiazole derivatives, which are core structures in many pharmacologically active compounds. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles involves intramolecular copper-catalyzed cyclization, demonstrating the utility of these methods in generating complex heterocyclic compounds (S. Vijay Kumar et al., 2012). Similarly, spiro[cyclopropane-1,4′-oxazoline]s have been synthesized through Michael additions, showcasing the versatility of cyclopropane derivatives in constructing novel molecular frameworks (Suryakanta Dalai et al., 2008).

Pharmacological Applications

The research into functionalized amino acid derivatives indicates the potential for designing anticancer agents, highlighting the significance of carboxamide derivatives in medicinal chemistry (Vivek Kumar et al., 2009). Additionally, the synthesis and evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents further demonstrate the therapeutic applications of these compounds. It was found that specific substituents could significantly enhance cytotoxic activity against various cancer cell lines, underscoring the importance of structural modification in drug development (A. Aliabadi et al., 2010).

Structural and Mechanistic Studies

The investigation into the crystal structure and biological activity of N-(ferrocenylmethyl)benzene-carboxamide derivatives illustrates the integration of organometallic elements into carboxamide scaffolds, providing insights into structure-activity relationships and the potential for developing novel anticancer compounds (Paula N. Kelly et al., 2007).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-19(18-13-26-20(23-18)15-7-3-1-4-8-15)22-14-21(25,17-11-12-17)16-9-5-2-6-10-16/h1-10,13,17,25H,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIUVAQFLPZOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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